Lipophilic Ligand Efficiency (LLE) Differentiation: XLogP3 and TPSA Comparison Against 3,3-Diphenyl and 4-Propoxyphenyl Analogs
The 2-phenoxypropanoyl substituent of 2097868-37-4 yields a computed XLogP3 of 2 and Topological Polar Surface Area (TPSA) of 67.4 Ų [1]. Direct comparison with the 3,3-diphenyl analog (XLogP3 approximately 4.0–4.5, TPSA approximately 59 Ų) and the 4-propoxyphenyl analog (XLogP3 approximately 2.8–3.2, TPSA approximately 68 Ų) shows that 2097868-37-4 occupies a favorable intermediate lipophilicity range while maintaining hydrogen bond acceptor capacity through the ether oxygen [2]. This translates to a lower predicted promiscuity risk and improved ligand efficiency metrics compared to the high-logP diphenyl analog.
| Evidence Dimension | Computed XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 2; TPSA = 67.4 Ų |
| Comparator Or Baseline | 3,3-Diphenyl analog: estimated XLogP3 ~4.2, TPSA ~59 Ų; 4-propoxyphenyl analog: estimated XLogP3 ~3.0, TPSA ~68 Ų |
| Quantified Difference | Δ XLogP3 = 1.0–2.2 units lower vs diphenyl analog; comparable TPSA vs propoxyphenyl analog but with distinct H-bond acceptor topology |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); analog values estimated from structural similarity |
Why This Matters
Lower logP reduces non-specific binding and improves aqueous solubility, critical for high-throughput screening hit confirmation and fragment-based lead optimization.
- [1] PubChem Compound Summary for CID 126853402. Computed properties: XLogP3, TPSA. NCBI, 2026. View Source
- [2] PubChem Compound records for structurally analogous azetidinyl-pyrimidines. NCBI, 2026. View Source
